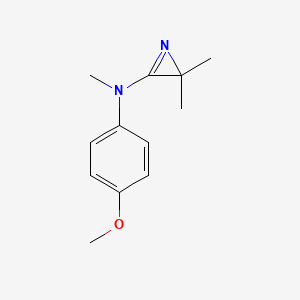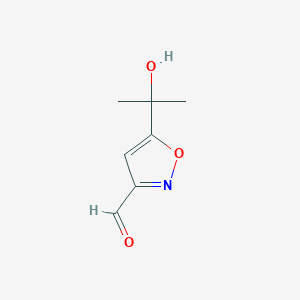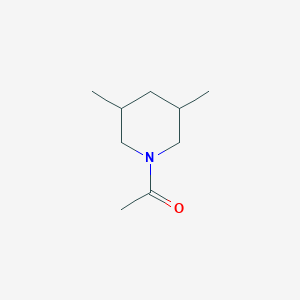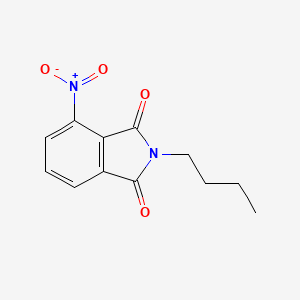
N-(3-Methoxyphenyl)-N'-methylurea
Übersicht
Beschreibung
N-(3-Methoxyphenyl)-N'-methylurea (MPNMU) is a synthetic organic compound used in laboratory experiments and scientific research. It is a colorless, crystalline solid with a molecular weight of 172.2 g/mol. MPNMU has a wide range of applications in the scientific community, ranging from biochemical and physiological studies to drug synthesis and development. It is also used in the production of certain pesticides and herbicides.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxyphenyl)-N'-methylurea is used in a wide range of scientific research applications. It is used in the synthesis of drugs, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological studies. It has also been used to study the mechanism of action of certain drugs, as well as in the production of certain pesticides and herbicides.
Wirkmechanismus
The mechanism of action of N-(3-Methoxyphenyl)-N'-methylurea is not fully understood, but it is believed to involve the formation of a covalent bond between the two reactants, resulting in the formation of a new compound. This new compound is then able to interact with other molecules in the system, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as having an effect on the metabolism of certain drugs. It has also been shown to have an anti-inflammatory effect, as well as having an effect on the production of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(3-Methoxyphenyl)-N'-methylurea in laboratory experiments has several advantages. It is easy to synthesize, inexpensive, and has a wide range of applications. However, it can be toxic in high concentrations, and should be handled with care.
Zukünftige Richtungen
The use of N-(3-Methoxyphenyl)-N'-methylurea in scientific research is still in its infancy, and there are a number of potential future directions. These include the development of new synthesis methods, the exploration of its potential uses in drug synthesis and development, and the study of its mechanism of action. Additionally, further research into its biochemical and physiological effects could lead to new and improved treatments for a range of diseases and conditions.
Synthesemethoden
N-(3-Methoxyphenyl)-N'-methylurea can be synthesized in a variety of ways, but the most common method involves the reaction of 3-methoxyphenyl isocyanate and methylurea in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 80°C.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-9(12)11-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWVAZNHXLHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879526 | |
| Record name | UREA, N-(3-METHOXYPHENYL)-N'-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23138-98-9 | |
| Record name | UREA, N-(3-METHOXYPHENYL)-N'-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(M-ANISYL)-3-METHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate](/img/structure/B6613375.png)











![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)